1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol
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Overview
Description
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through nucleophilic substitution reactions.
Attachment of the 4-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the 4-methylphenyl group to the piperazine ring.
Formation of the Ethan-1-ol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethan-1-ol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a ketone group instead of an alcohol.
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-AMINE: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H23N3O/c1-15-5-7-16(8-6-15)17(22)14-20-10-12-21(13-11-20)18-4-2-3-9-19-18/h2-9,17,22H,10-14H2,1H3 |
InChI Key |
QPAXSEHEKKAGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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